1-(2-Bromo-3-chlorobenzyl)piperidine
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Overview
Description
1-(2-Bromo-3-chlorobenzyl)piperidine is a chemical compound characterized by a benzene ring substituted with bromine and chlorine atoms, and a piperidine ring attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-chlorobenzyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-3-chlorobenzyl chloride with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
1-(2-Bromo-3-chlorobenzyl)piperidine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-chlorobenzyl)piperidine exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-(4-bromo-3-chlorobenzyl)piperidine
1-(3-bromo-4-chlorobenzyl)piperidine
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Properties
IUPAC Name |
1-[(2-bromo-3-chlorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLQTCYQJHXSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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